molecular formula C14H29NSn B175029 (Tributylstannyl)acetonitrile CAS No. 17729-59-8

(Tributylstannyl)acetonitrile

Cat. No. B175029
CAS RN: 17729-59-8
M. Wt: 330.1 g/mol
InChI Key: IXGKTOUVXDBCMM-UHFFFAOYSA-N
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Description

(Tributylstannyl)acetonitrile, also known as Tributyl (cyanomethyl)tin or 2-tributylstannylacetonitrile, is a compound with the molecular formula C14H29NSn . It has a molecular weight of 330.10 g/mol .


Synthesis Analysis

While specific synthesis methods for (Tributylstannyl)acetonitrile were not found, acetonitrile is commonly used as an important intermediate in organic synthesis . It has been used in the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The IUPAC name for (Tributylstannyl)acetonitrile is 2-tributylstannylacetonitrile . The InChI string is InChI=1S/3C4H9.C2H2N.Sn/c31-3-4-2;1-2-3;/h31,3-4H2,2H3;1H2; and the Canonical SMILES is CCCC [Sn] (CCCC) (CCCC)CC#N .


Chemical Reactions Analysis

Acetonitrile, a component of (Tributylstannyl)acetonitrile, is a common two-carbon building block in organic molecules to construct many useful chemicals . It can be used as an important synthon in many types of organic reactions .


Physical And Chemical Properties Analysis

(Tributylstannyl)acetonitrile has a molecular weight of 330.10 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 331.132202 g/mol .

Scientific Research Applications

Electrochemical Applications

(Tributylstannyl)acetonitrile has been studied in relation to its potential in extending electrochemical windows, particularly when used in acetonitrile solutions. Buzzeo, Hardacre, and Compton (2006) found that acetonitrile solutions doped with ionic liquids, including those with (tributylstannyl)acetonitrile, showed wider anodic windows due to the stability of the anionic components of these compounds (Buzzeo, Hardacre, & Compton, 2006).

Synthesis and Chemical Reactions

(Tributylstannyl)acetonitrile is used in various synthesis and chemical reaction processes. Leteux, Veyrières, and Robert (1993) demonstrated its role in iodocyclization reactions, which are crucial for producing specific compounds in high yields. This research highlights the utility of (tributylstannyl)acetonitrile in facilitating such cyclization reactions (Leteux, Veyrières, & Robert, 1993).

Hanamoto, Hakoshima, and Egashira (2004) explored the use of (tributylstannyl)acetonitrile derivatives in preparing various trifluoromethylated heterocyclic compounds. Their study provided insights into the utility of these compounds as building blocks for introducing functional groups into larger molecules (Hanamoto, Hakoshima, & Egashira, 2004).

Environmental and Analytical Chemistry

Provatas, Epling, Stuart, and Yeudakimau (2014) discussed the role of acetonitrile, a solvent often used in conjunction with (tributylstannyl)acetonitrile, in environmental and analytical chemistry applications. Their study presented methods for the degradation of acetonitrile waste in aqueous solutions, which is relevant for handling and processing (tributylstannyl)acetonitrile residues (Provatas, Epling, Stuart, & Yeudakimau, 2014).

Pharmaceutical and Biomedical Applications

In the context of pharmaceuticals and biomedicine, studies like those of Brettschneider, Jankowski, Günthner, Salem, Nierhaus, Schulz, Zidek, and Jankowski (2010) are relevant. They investigated alternatives to acetonitrile as a solvent in chromatography, which is a key technique in pharmaceutical research. This research could indirectly inform the handling and application of (tributylstannyl)acetonitrile in similar contexts (Brettschneider et al., 2010).

Safety And Hazards

When handling (Tributylstannyl)acetonitrile, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for (Tributylstannyl)acetonitrile were not found, acetonitrile has been widely applied as a common solvent in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds , suggesting potential future directions in the field of organic synthesis.

properties

IUPAC Name

2-tributylstannylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H2N.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGKTOUVXDBCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499604
Record name (Tributylstannyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tributylstannyl)acetonitrile

CAS RN

17729-59-8
Record name (Tributylstannyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Velcicky, A Soicke, R Steiner… - Journal of the American …, 2011 - ACS Publications
… (7) In 1984, Migita reported the Pd-catalyzed coupling of bromoarenes with α-tributylstannyl-acetonitrile. (7a) Later, Frejd described the Ni-catalyzed coupling of aryl-zinc reagents with …
Number of citations: 113 pubs.acs.org
IL Odinets, NM Vinogradova… - Current Organic …, 2005 - ingentaconnect.com
… particular, dichloro(cyanomethyl)phosphine was obtained in the result of tributylstannyl acetonitrile action on phosphorus trichloride (Scheme 17) [40]. …
Number of citations: 4 www.ingentaconnect.com

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